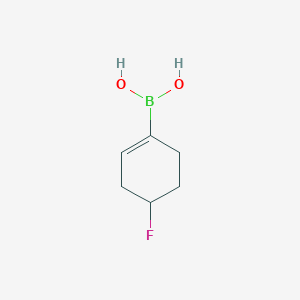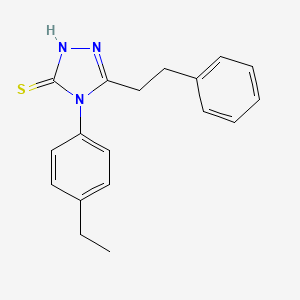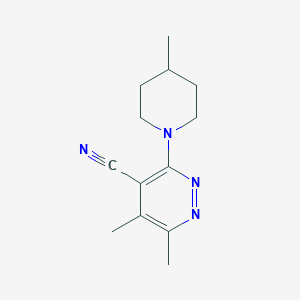![molecular formula C18H25NO3 B14913347 N-[(4-cyclohexylphenyl)carbonyl]valine](/img/structure/B14913347.png)
N-[(4-cyclohexylphenyl)carbonyl]valine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Cyclohexylbenzoyl)valine is a synthetic compound that combines the structural features of valine, an essential amino acid, with a benzoyl group substituted with a cyclohexyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-cyclohexylbenzoyl)valine typically involves the acylation of valine with 4-cyclohexylbenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Valine+4-Cyclohexylbenzoyl chloride→(4-Cyclohexylbenzoyl)valine+HCl
The reaction is usually performed in an organic solvent like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods: Industrial production of (4-cyclohexylbenzoyl)valine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions: (4-Cyclohexylbenzoyl)valine can undergo various chemical reactions, including:
Oxidation: The cyclohexyl ring can be oxidized to introduce functional groups like hydroxyl or ketone groups.
Reduction: The benzoyl group can be reduced to a benzyl group under specific conditions.
Substitution: The benzoyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the cyclohexyl ring can yield cyclohexanol or cyclohexanone derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with specific properties.
Biology: Its structural similarity to valine makes it a useful tool in studying protein synthesis and function.
Medicine: It may have potential as a drug candidate or as a precursor in the synthesis of pharmaceuticals.
Industry: It can be used in the production of polymers and other materials with unique mechanical and chemical properties.
Mecanismo De Acción
The mechanism of action of (4-cyclohexylbenzoyl)valine depends on its specific application. In biological systems, it may interact with enzymes and proteins similarly to valine, potentially affecting protein synthesis and function. The cyclohexylbenzoyl group may also introduce unique interactions with molecular targets, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Valine: An essential amino acid involved in protein synthesis.
Benzoylvaline: A compound with a benzoyl group attached to valine, lacking the cyclohexyl substitution.
Cyclohexylalanine: An amino acid derivative with a cyclohexyl group attached to alanine.
Uniqueness: (4-Cyclohexylbenzoyl)valine is unique due to the presence of both a cyclohexyl group and a benzoyl group attached to valine
Propiedades
Fórmula molecular |
C18H25NO3 |
|---|---|
Peso molecular |
303.4 g/mol |
Nombre IUPAC |
2-[(4-cyclohexylbenzoyl)amino]-3-methylbutanoic acid |
InChI |
InChI=1S/C18H25NO3/c1-12(2)16(18(21)22)19-17(20)15-10-8-14(9-11-15)13-6-4-3-5-7-13/h8-13,16H,3-7H2,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
ZAQKGKCXJXMHNT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C(=O)O)NC(=O)C1=CC=C(C=C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[3-(4-cyanophenyl)-2-(2-dicyclohexylphosphanylphenyl)phenyl]benzonitrile](/img/structure/B14913275.png)





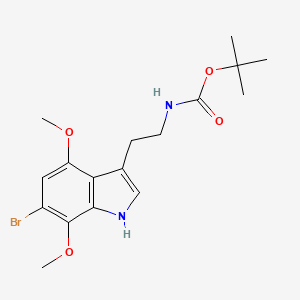
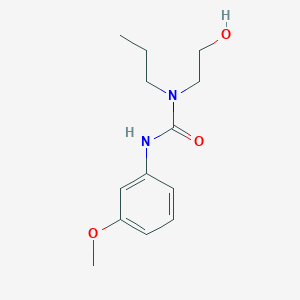
![(2E)-2-{[5-(3-nitrophenyl)furan-2-yl]methylidene}hydrazinecarboxamide](/img/structure/B14913327.png)
